molecular formula C8H8N2O B117686 7,8-Dihydro-1,6-naphthyridin-5(6H)-one CAS No. 155058-02-9

7,8-Dihydro-1,6-naphthyridin-5(6H)-one

Cat. No.: B117686
CAS No.: 155058-02-9
M. Wt: 148.16 g/mol
InChI Key: GYQAXMJLFPXZAU-UHFFFAOYSA-N
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Description

7,8-Dihydro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyridine ring system

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7,8-Dihydro-1,6-naphthyridin-5(6H)-one has been identified as a potent inhibitor of the enzyme Phosphodiesterase Type 4 (PDE4) . This enzyme plays a crucial role in biochemical reactions, particularly in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that plays a vital role in various cellular functions .

Cellular Effects

The inhibition of PDE4 by this compound can have significant effects on various types of cells and cellular processes . By increasing cAMP levels, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with PDE4 . It binds to the enzyme’s metal-binding pocket, inhibiting its activity and leading to an increase in cAMP levels . This can result in changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in the cAMP metabolic pathway . It interacts with the enzyme PDE4, which plays a crucial role in the regulation of cAMP levels .

Transport and Distribution

Future studies may reveal any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminopyridine and ethyl acetoacetate can be used, followed by cyclization and subsequent reduction steps to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.

    Substitution: Halogenating agents or alkylating agents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

7,8-Dihydro-1,6-naphthyridin-5(6H)-one has been explored for various applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dihydro-1,6-naphthyridin-5(6H)-one is unique due to its specific structure and the potential for diverse chemical modifications. Its ability to inhibit PDE4 with high potency makes it a valuable compound for medicinal research .

Properties

IUPAC Name

7,8-dihydro-6H-1,6-naphthyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h1-2,4H,3,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQAXMJLFPXZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436390
Record name 7,8-Dihydro-1,6-naphthyridin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155058-02-9
Record name 7,8-Dihydro-1,6-naphthyridin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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